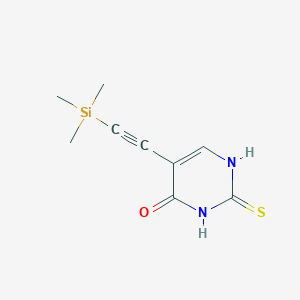
2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4(1H)-oxo-2-tio-5-((trimetilsilil)etinil)-2,3-dihidropirimidina es un compuesto heterocíclico que pertenece a la familia de las pirimidinonas. Este compuesto se caracteriza por la presencia de un grupo tioxo en la segunda posición y un grupo trimetilsilil-etinil en la quinta posición del anillo de pirimidinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4(1H)-oxo-2-tio-5-((trimetilsilil)etinil)-2,3-dihidropirimidina normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como la 4(1H)-oxo-2-tio-2,3-dihidropirimidina y el trimetilsililacetileno.
Condiciones de reacción: La reacción se lleva a cabo en condiciones controladas, a menudo involucrando el uso de una base como carbonato de potasio o hidruro de sodio para desprotonar el material de partida.
Reacción de acoplamiento: El intermedio desprotonado se hace reaccionar entonces con trimetilsililacetileno en presencia de un catalizador de paladio para formar el producto deseado.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implica la ampliación de los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de recipientes de reacción más grandes y la garantía de una manipulación y eliminación adecuadas de reactivos y subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4(1H)-oxo-2-tio-5-((trimetilsilil)etinil)-2,3-dihidropirimidina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol o un sulfuro.
Sustitución: El grupo trimetilsilil-etinil puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Sulfóxidos y sulfona.
Reducción: Tioles y sulfuros.
Sustitución: Varias pirimidinonas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 4(1H)-oxo-2-tio-5-((trimetilsilil)etinil)-2,3-dihidropirimidina tiene varias aplicaciones en la investigación científica:
Química: Utilizada como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigada por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de la 4(1H)-oxo-2-tio-5-((trimetilsilil)etinil)-2,3-dihidropirimidina implica su interacción con dianas moleculares específicas. El grupo tioxo puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, inhibiendo potencialmente su actividad. El grupo trimetilsilil-etinil puede aumentar la lipofilia del compuesto, facilitando su paso a través de las membranas celulares y aumentando su biodisponibilidad.
Comparación Con Compuestos Similares
Compuestos similares
4(1H)-oxo-2-tio-2,3-dihidropirimidina: Carece del grupo trimetilsilil-etinil, lo que la hace menos lipofílica.
5,6-Dimetil-4(1H)-oxo-2-tio-2,3-dihidropirimidina: Contiene grupos metilo adicionales, lo que altera su reactividad química y su actividad biológica.
Singularidad
La 4(1H)-oxo-2-tio-5-((trimetilsilil)etinil)-2,3-dihidropirimidina es única debido a la presencia de ambos grupos tioxo y trimetilsilil-etinil. Esta combinación confiere propiedades químicas distintas, como una mayor lipofilia y un potencial para la unión covalente con dianas biológicas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
649558-83-8 |
|---|---|
Fórmula molecular |
C9H12N2OSSi |
Peso molecular |
224.36 g/mol |
Nombre IUPAC |
2-sulfanylidene-5-(2-trimethylsilylethynyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2OSSi/c1-14(2,3)5-4-7-6-10-9(13)11-8(7)12/h6H,1-3H3,(H2,10,11,12,13) |
Clave InChI |
MLKDNNPRTMYNQH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CNC(=S)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















